molecular formula C14H14N4O B10986964 N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B10986964
M. Wt: 254.29 g/mol
InChI Key: NWPMAYATYARPKV-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide is a compound that features both an imidazole and an indole moiety. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the indole ring is a common scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide typically involves the formation of the imidazole and indole rings followed by their coupling. One common method is the cyclization of amido-nitriles to form the imidazole ring . The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and receptor ligand.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The indole ring can interact with various receptors, modulating their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide is unique due to its combination of both imidazole and indole rings, which allows it to interact with a wide range of biological targets. This dual functionality makes it a valuable compound in medicinal chemistry and drug design .

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C14H14N4O/c19-14(16-6-5-10-7-15-9-18-10)12-8-17-13-4-2-1-3-11(12)13/h1-4,7-9,17H,5-6H2,(H,15,18)(H,16,19)

InChI Key

NWPMAYATYARPKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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